molecular formula C4H9NO3S B567344 N-Methyl-2-(methylsulfonyl)acetamide CAS No. 1272756-05-4

N-Methyl-2-(methylsulfonyl)acetamide

Cat. No.: B567344
CAS No.: 1272756-05-4
M. Wt: 151.18
InChI Key: BRWDEYYRNRRCHQ-UHFFFAOYSA-N
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Description

N-Methyl-2-(methylsulfonyl)acetamide is an organic compound with the molecular formula C4H9NO3S It is characterized by the presence of a sulfonyl group attached to an acetamide moiety

Scientific Research Applications

N-Methyl-2-(methylsulfonyl)acetamide has several applications in scientific research:

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(methylsulfonyl)acetamide typically involves the reaction of N-methylacetamide with a sulfonylating agent. One common method is the reaction of N-methylacetamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(methylsulfonyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Methyl-2-(methylsulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the acetamide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2-(methylsulfonyl)acetamide is unique due to the presence of both a sulfonyl group and an acetamide moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

IUPAC Name

N-methyl-2-methylsulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S/c1-5-4(6)3-9(2,7)8/h3H2,1-2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWDEYYRNRRCHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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